9-Undecynoic acid
Overview
Description
9-undecynoic acid is a medium-chain fatty acid.
Scientific Research Applications
Synthesis and Material Properties
9-Undecynoic acid has been utilized in the synthesis of (co)polyamides with potential applications as UV powder coatings for heat-sensitive substrates. These copolyamides, synthesized from a combination of monomers including this compound, exhibit low glass transition and melting temperatures, making them suitable for bio-based UV powder coatings (Rejaibi et al., 2015).
Antibacterial Activity
The compound has been included in studies on the synthesis and characterization of biologically active compounds. For instance, fatty acid hydrazides of this compound and others have been used in creating compounds with significant antibacterial activity against various bacteria, including E. coli (Banday, Mattoo, & Rauf, 2010).
Chromatographic Analysis
This compound has been explored for its use in chromatographic techniques. It's been attached to silica surfaces to create stationary phases for high-performance liquid chromatography (HPLC), demonstrating capabilities in separating and analyzing various compounds, including nucleotides and nucleosides (Pesek et al., 2006).
Biochemical Production
There's research on the biochemical production of compounds derived from this compound. For example, the production of (Z)-11-(heptanoyloxy)undec-9-enoic acid from ricinoleic acid using Escherichia coli, where this compound derivatives are used as substrates in biotransformation processes (Sudheer et al., 2018).
Anti-Biofilm Applications
Research has demonstrated the efficacy of 10-undecynoic acid as an anti-adherent agent against biofilms of oral Streptococcus spp., indicating its potential role in developing antibacterial and anti-biofilm treatments (Goc et al., 2019).
Chemical Synthesis
The compound has been studied for its reactivity in chemical synthesis processes. For instance, the reactivity of this compound in carbene C-H insertions has been investigated, providing insights into its potential applications in organic synthesis (Mieusset et al., 2009).
Mechanism of Action
A novel formulation of undecylenic acid compounded with L-Arginine, called GS-1, induced concentration-dependent tumor cell death, with undecylenic acid being the cytotoxic component . Further investigation revealed that GS-1-mediated cell death was caspase-dependent with a reduction in mitochondrial membrane potential, suggesting a pro-apoptotic mechanism of action .
Safety and Hazards
Properties
IUPAC Name |
undec-9-ynoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h4-10H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYDMFOVPQMSPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365100 | |
Record name | 9-Undecynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40365100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22202-65-9 | |
Record name | 9-Hendecynoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022202659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Undecynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40365100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-Undecynoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9-HENDECYNOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ4077274O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 9-Undecynoic acid described in the paper?
A1: The paper highlights a novel method for synthesizing this compound from readily available 10-Undecenoic acid []. The researchers observed a remarkable solvent-dependent selectivity in the dehydrobromination of the intermediate, 10,11-dibromoundecanoic acid. Using PEG-400 as the solvent favored the formation of the terminal alkyne, 10-Undecynoic acid. In contrast, using PEG-200 resulted in the preferential formation of the internal alkyne, this compound []. This discovery offers a simple and efficient way to obtain either the terminal or internal alkyne depending on the desired application.
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